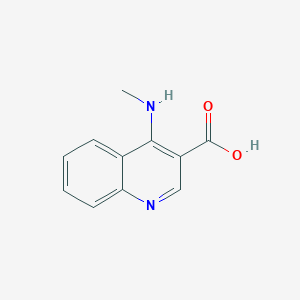

4-(Methylamino)quinoline-3-carboxylic acid

Description

4-(Methylamino)quinoline-3-carboxylic acid is a quinoline derivative characterized by a methylamino substituent at position 4 and a carboxylic acid group at position 3 of the quinoline scaffold. This compound is utilized as a building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting bacterial infections and neurological disorders .

Properties

IUPAC Name |

4-(methylamino)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRDQTOHJJQASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Methylamino)quinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy. In in vitro studies, it has been observed that the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound can also lead to changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux. For example, this compound can inhibit enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in their levels. Additionally, this compound can affect the activity of metabolic enzymes by binding to their active sites or allosteric sites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism.

Biological Activity

4-(Methylamino)quinoline-3-carboxylic acid (MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antibacterial, antimalarial, and potential anticancer activities, supported by data from various studies.

Chemical Structure and Properties

Chemical Formula : C₁₁H₁₃N₃O₂

Molecular Weight : 217.25 g/mol

CAS Number : 104220-62-2

The structure of MQCA features a quinoline core with a carboxylic acid and a methylamino group, which are critical for its biological activity.

Antibacterial Activity

MQCA exhibits notable antibacterial properties. Various studies have shown that quinoline derivatives, including MQCA, can effectively combat a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that MQCA could serve as a promising candidate for developing new antibacterial agents, especially against multidrug-resistant strains.

Anticancer Activity

Recent investigations have explored the anticancer potential of MQCA and related compounds. The quinoline scaffold has been associated with various mechanisms of action against cancer cells, including apoptosis induction and inhibition of cell proliferation.

A study reported that certain 4-quinolone derivatives showed selective activity against cancer cell lines, suggesting that MQCA may also exhibit similar properties.

The biological activity of MQCA is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : MQCA may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : Its structural features allow it to act as a ligand for various receptors, potentially influencing signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

- Antimicrobial Studies : A series of experiments demonstrated that modifications in the structure of quinoline derivatives significantly impacted their antimicrobial efficacy. For instance, the introduction of different substituents at the 4-position enhanced antibacterial activity against resistant strains .

- Antimalarial Efficacy : In vitro studies have shown that compounds similar to MQCA exhibit potent activity against malaria parasites, leading to ongoing research into their mechanisms and potential therapeutic applications .

- Cancer Research : Investigations into the effects of quinoline derivatives on cancer cell lines revealed that certain modifications could enhance selectivity and potency against specific types of cancer cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-(Methylamino)quinoline-3-carboxylic acid derivatives have demonstrated significant antibacterial activity against various strains, including those resistant to conventional antibiotics. Research indicates that these compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents .

Antimalarial Properties

The compound has also been explored for its antimalarial properties. Studies have identified that derivatives of this compound exhibit activity against Plasmodium falciparum, the parasite responsible for malaria. The structural modifications in these derivatives can enhance their efficacy and reduce resistance .

HIV-1 Integrase Inhibition

Recent research has highlighted the potential of this compound as an inhibitor of HIV-1 integrase. This enzyme is crucial for the viral replication cycle, and compounds based on this quinoline scaffold have shown promise in inhibiting its activity, suggesting a pathway for developing new antiviral therapies .

Biochemical Applications

Enzyme Interaction Studies

The compound interacts with various enzymes and proteins, influencing their activity. It has been shown to modulate key metabolic pathways by binding to active or allosteric sites on enzymes, which can alter their functional dynamics. This property makes it useful for biochemical assays aimed at understanding enzyme mechanisms and pathways.

Cellular Effects

Research indicates that this compound can affect cellular processes such as gene expression and apoptosis. It has been observed to alter the expression of genes involved in cell cycle regulation, providing insights into its potential role in cancer research.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. For instance, modifications at the 3 and 4 positions of the quinoline ring can significantly impact the compound's pharmacological properties. The following table summarizes some synthetic routes and their outcomes:

| Synthetic Route | Yield (%) | Remarks |

|---|---|---|

| Hydrolysis of 4-chloroquinolines | 75% | Key step in obtaining derivatives |

| Alkylation with varied alkyl halides | 33% | Moderate yields observed |

| Use of electron-withdrawing anilines | Good yields | Effective for large-scale synthesis |

Case Studies

Case Study: Antibacterial Efficacy

A study conducted on a series of this compound derivatives revealed their effectiveness against multi-drug-resistant bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, suggesting their potential as novel therapeutic agents .

Case Study: Antimalarial Activity

In a controlled screening of various quinoline derivatives, compounds based on this compound were found to inhibit the growth of P. falciparum effectively. The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use .

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acid- or base-catalyzed conditions. For example:

-

Ethyl ester formation : Reacting with ethanol in the presence of H₂SO₄ yields ethyl 4-(methylamino)quinoline-3-carboxylate .

-

Hydrolysis : The reverse reaction (ester → carboxylic acid) occurs under basic conditions (e.g., 10% NaOH) or acidic hydrolysis (HCl), restoring the carboxylic acid functionality .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester | 75–85% | |

| Hydrolysis | 10% NaOH, reflux | Carboxylic acid | 90–95% |

Alkylation of the Methylamino Group

The methylamino substituent participates in nucleophilic alkylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF using K₂CO₃ as a base at 60°C to form N-alkyl derivatives .

-

Selectivity : The reaction favors alkylation at the methylamino nitrogen over the quinoline ring due to steric and electronic factors .

Carbonylation and Decarboxylation

Palladium-catalyzed carbonylation introduces carboxyl groups into the quinoline framework:

-

Carbonylation : Using CO (15–40 atm) and PdCl₂ in methanol at 140–160°C forms dicarboxylated intermediates .

-

Decarboxylation : Heating dicarboxylic acids in anisole at 153°C selectively removes the 3-carboxyl group, yielding 4-isoquinolinecarboxylic acid derivatives .

| Step | Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Carbonylation | CO (40 atm), MeOH, 160°C | PdCl₂ | Dimethyl 3,4-isoquinolinedicarboxylate | 81% | |

| Decarboxylation | Anisole, 153°C | None | 4-Isoquinolinecarboxylic acid | 75% |

Formation of Amide Derivatives

The carboxylic acid reacts with amines via coupling agents:

-

Amide synthesis : Using EDCl/HOBt or DCC, it forms amides with primary/secondary amines (e.g., aniline derivatives) .

-

Biological relevance : Amide derivatives show enhanced binding to enzymes like SIRT3, with IC₅₀ values in the low micromolar range .

Cyclization Reactions

The quinoline core participates in annulation reactions:

-

Doebner reaction : Reacts with anilines and aldehydes in ethanol under reflux to form polycyclic quinoline derivatives .

-

Pfitzinger reaction : Condenses with isatins in aqueous NaOH to yield 4-oxoquinoline-3-carboxylic acids .

Electrophilic Aromatic Substitution

The quinoline ring undergoes halogenation and nitration:

Comparison with Similar Compounds

Substituent Impact Analysis :

- Antibacterial Activity: The presence of a 7-pyrrolidinyl group (as in the compound from ) enhances Gram-negative targeting, whereas the methylamino group in the target compound may modulate solubility and membrane penetration.

- Electron-Withdrawing Groups : Fluorine or sulfanyl groups (e.g., ) improve metabolic stability and receptor binding affinity.

Antibacterial Activity

Physicochemical Properties

- Solubility: The methylamino group enhances water solubility compared to chloro or biphenyl analogs (e.g., ).

- Thermal Stability : Melting points range from 185–260°C for crystalline derivatives (), whereas the target compound’s stability remains uncharacterized.

Preparation Methods

General Synthetic Strategies

The preparation of 4-(Methylamino)quinoline-3-carboxylic acid typically involves:

- Construction of the quinoline ring with appropriate substituents.

- Introduction or transformation of functional groups at the 3- and 4-positions.

- Amination at the 4-position to install the methylamino group.

Two main approaches dominate the literature:

- Modification of 4-chloroquinoline-3-carboxylic acid derivatives by nucleophilic substitution with methylamine.

- Cyclization reactions involving malonate derivatives and benzoyl halides to form quinoline carboxylic acids, followed by functional group transformations.

Preparation via 4-Chloroquinoline-3-carboxylic Acid Intermediates

A well-documented route involves the synthesis of 4-chloroquinoline-3-carboxylic acid derivatives, which are then converted to the 4-(methylamino) analogs by reaction with methylamine.

Synthesis of 4-chloroquinoline-3-carboxylic acids : These are prepared by cyclization reactions starting from appropriate substituted anilines or isatins with malonic acid derivatives under acidic or basic conditions.

Amination step : Treatment of 4-chloroquinoline-3-carboxylic acid with methylamine (MeNH2) in aqueous or alcoholic media at controlled temperatures (around 75 °C) results in nucleophilic substitution of the chlorine atom by the methylamino group, yielding this compound.

Reaction conditions : Control of temperature is critical to avoid side reactions such as cross-coupling at other positions on the quinoline ring.

Yields : This method typically affords moderate to good yields, with hydrolysis and amination steps proceeding efficiently under mild conditions.

This approach is supported by detailed synthetic schemes and experimental data reported in pharmacological and medicinal chemistry studies focusing on quinolone derivatives with biological activity.

Preparation via Enamine and Enol Ether Intermediates

Another approach involves the preparation of enamines as intermediates, which are then cyclized to quinoline carboxylic acids.

Starting materials : Enol ethers derived from acylated malonate esters react with amines to form enamines.

Cyclization : The enamines undergo cyclization at elevated temperatures (60–300 °C, preferably 80–180 °C) in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to form 4-hydroxyquinoline-3-carboxylic acids.

Subsequent transformations : The 4-hydroxy group can be converted to the 4-(methylamino) substituent by reaction with methylamine or other amination protocols.

Solvents and catalysts : Use of solvents like N,N-dimethylformamide and catalysts such as p-toluenesulfonic acid under reflux conditions improves reaction efficiency.

This method is described in patent literature focusing on new processes for preparing 4-hydroxyquinoline-3-carboxylic acids, which are key intermediates for further functionalization.

Pfitzinger and Doebner Reactions for Quinoline-4-carboxylic Acid Core

The classical Pfitzinger reaction and Doebner reaction are foundational for constructing quinoline-4-carboxylic acids, which can be further derivatized.

Pfitzinger reaction : Condensation of isatin with malonic acid or its derivatives in the presence of base or acid catalysts yields quinoline-4-carboxylic acids.

Improvements : Recent advances include microwave irradiation to accelerate the reaction, solvent-free conditions, and use of efficient catalysts to increase yield and reduce reaction time.

Functionalization : The quinoline-4-carboxylic acid obtained can be converted to 4-chloroquinoline-3-carboxylic acid derivatives, which are then aminated to introduce the methylamino group.

One-pot synthesis : Modern protocols allow for one-pot multi-component reactions involving anilines, benzaldehydes, and pyruvic acid derivatives catalyzed by novel solid acid catalysts, yielding 2-arylquinoline-4-carboxylic acids, which can be further modified.

Representative Reaction Scheme for this compound Synthesis

| Step | Reactants/Intermediates | Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | 4-Chloroquinoline-3-carboxylic acid | Reaction with methylamine (MeNH2) | 75 °C, aqueous or alcoholic medium | Nucleophilic substitution at C-4 |

| 2 | This compound | Isolation and purification | Moderate to good yields (40-80%) | Careful temperature control required |

| 3 | Alternative: Enamine intermediate | Cyclization in DMF at 80-180 °C | Formation of 4-hydroxyquinoline-3-COOH | Followed by amination with MeNH2 |

| 4 | Pfitzinger reaction of isatin + malonic acid | Microwave irradiation or reflux | Rapid synthesis, yields up to 68% | Green chemistry improvements possible |

Research Findings and Notes

Temperature control is critical during amination to avoid undesired side reactions.

Use of polar aprotic solvents like DMF improves cyclization efficiency.

Microwave-assisted synthesis significantly reduces reaction times and improves yields for quinoline-4-carboxylic acid precursors.

One-pot multi-component reactions using novel catalysts provide efficient access to substituted quinoline carboxylic acids, enabling subsequent methylamination.

Yields for the final this compound product vary typically between 40% and 80%, depending on the method and purification steps.

The synthetic routes are versatile, allowing for structural modifications for medicinal chemistry applications, including antimalarial and antiviral drug development.

Summary Table of Preparation Methods

| Method | Key Reactants/Intermediates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 4-Chloroquinoline amination | 4-Chloroquinoline-3-carboxylic acid + MeNH2 | 75 °C, aqueous/alcoholic medium | Direct, moderate to good yields | Requires preparation of 4-chloro intermediate |

| Enamine cyclization + amination | Enol ethers + amines → enamines → cyclization | 80-180 °C, DMF or DMSO | Efficient cyclization | High temperature, multistep |

| Pfitzinger reaction | Isatin + malonic acid | Reflux or microwave irradiation | One-pot, green chemistry options | Longer reaction times (traditional) |

| One-pot multi-component synthesis | Anilines + benzaldehydes + pyruvic acid + catalyst | Solvent-free, room temp or mild heating | Fast, high yields, eco-friendly | Catalyst availability and cost |

Q & A

Q. What are the standard synthetic routes for preparing 4-(Methylamino)quinoline-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves microwave-assisted synthesis using palladium catalysts (e.g., Pd(OAc)₂) with boronic acid derivatives under sealed conditions (150°C, DME/EtOH solvent system) . Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH in aqueous methanol (10% NaOH, reflux for 4 hours) is critical for generating the carboxylic acid moiety . Optimization includes adjusting catalyst loading, solvent polarity, and microwave irradiation time to enhance yield and purity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Ensure fume hoods are operational during synthesis steps to avoid inhalation of vapors. Emergency eyewash stations and safety showers must be accessible. Contaminated waste should be disposed of via approved chemical waste protocols .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Employ techniques such as:

- X-ray crystallography to resolve molecular packing and hydrogen-bonding patterns (e.g., torsion angles like C2–C3–C4–C5 = 49.9°) .

- HPLC-MS for purity assessment and quantification.

- Thermogravimetric analysis (TGA) to study thermal stability under controlled atmospheres .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from variations in assay conditions or compound purity. Validate results using:

- Dose-response curves across multiple cell lines.

- Metabolite profiling (e.g., LC-MS/MS) to rule out degradation products.

- Computational docking to assess binding affinity consistency with target proteins (e.g., DNA gyrase for antimicrobial activity) .

Q. What strategies improve the solubility and bioavailability of this compound for pharmacological studies?

- Methodological Answer :

- Salt formation : React with sodium bicarbonate to generate water-soluble carboxylate salts.

- Co-crystallization : Use co-formers like cyclodextrins to enhance dissolution rates.

- Prodrug design : Synthesize ester or amide prodrugs (e.g., ethyl ester derivatives) for improved membrane permeability .

Q. How can researchers evaluate the antituberculosis potential of this compound derivatives?

- Methodological Answer :

- In vitro assays : Test against Mycobacterium tuberculosis H37Rv strains using the microplate Alamar Blue assay (MIC ≤ 1 µg/mL indicates potency).

- In vivo models : Administer orally in infected murine models and monitor bacterial load reduction in lungs.

- Target validation : Perform gene knockout studies to confirm inhibition of mycobacterial enzymes (e.g., InhA enoyl-ACP reductase) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for similar quinoline-3-carboxylic acid derivatives?

- Methodological Answer : Yield discrepancies (e.g., 60% vs. 86.5% in ester hydrolysis) often stem from:

- Reagent purity : Impurities in starting materials (e.g., nitro-group intermediates) reduce efficiency.

- Reaction scale : Microwave-assisted small-scale reactions may outperform bulk synthesis due to better heat distribution.

- Workup protocols : Incomplete extraction or crystallization steps can lower isolated yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.